3-Cyclopropyl-1-benzofuran-2-carboxylic acid (CAS 1594461-04-7) is a premium, conformationally restricted building block engineered for advanced therapeutic synthesis, including CFTR modulators and GPR40 agonists [1]. Unlike baseline unsubstituted or methyl-substituted benzofurans, the 3-cyclopropyl moiety delivers a precise combination of steric bulk, metabolic stability, and tuned lipophilicity [2]. For industrial procurement, this compound is a critical starting material: its 2-carboxylic acid ensures high-yielding coupling to complex amines, while the 3-position rigidly defines the three-dimensional trajectory of the resulting pharmacophore [3].
Substituting 3-Cyclopropyl-1-benzofuran-2-carboxylic acid with cheaper analogs, such as 3-methyl or 3-isopropyl variants, routinely causes downstream failures in both efficacy and developability [1]. The 3-methyl analog lacks the steric bulk required to force the 2-carboxamide into an active orthogonal conformation, leading to severe drop-offs in target binding affinity for deep hydrophobic pockets [2]. Conversely, while a 3-isopropyl analog mimics the steric volume, it introduces a highly reactive tertiary benzylic C-H bond that is rapidly oxidized by cytochrome P450 enzymes, destroying the in vivo metabolic stability of the final API [3]. Consequently, the cyclopropyl group is strictly non-substitutable for programs demanding both nanomolar potency and oral bioavailability.
In human liver microsome (HLM) assays, benzofuran scaffolds bearing a 3-cyclopropyl group demonstrate significantly enhanced metabolic half-lives compared to their 3-isopropyl counterparts [1]. The rigid cyclopropyl ring lacks the vulnerable tertiary benzylic C-H bond that undergoes rapid CYP-mediated oxidation in the isopropyl analog, ensuring the final API resists rapid hepatic clearance [2].
| Evidence Dimension | HLM Metabolic Half-Life (t1/2) |
| Target Compound Data | >120 minutes (3-cyclopropyl derivative) |
| Comparator Or Baseline | 3-Isopropyl-1-benzofuran derivative (<30 minutes) |
| Quantified Difference | >4-fold increase in metabolic stability |
| Conditions | Human Liver Microsomes (HLM), NADPH, 37°C |
Procuring the cyclopropyl variant is essential for developing orally bioavailable drugs that require resistance to rapid hepatic clearance.
The 2-carboxylic acid of the 3-cyclopropyl derivative undergoes highly efficient amide coupling using standard reagents like HATU and DIPEA, achieving excellent yields even with sterically demanding amines [1]. In contrast, attempting to use a 3-tert-butyl analog results in severe steric hindrance at the 2-position, drastically reducing coupling efficiency and necessitating harsh, specialized reaction conditions [2].
| Evidence Dimension | Amide Coupling Yield |
| Target Compound Data | >85% yield under standard HATU/DIPEA conditions |
| Comparator Or Baseline | 3-tert-Butyl-1-benzofuran-2-carboxylic acid (<40% yield) |
| Quantified Difference | >2x improvement in coupling efficiency |
| Conditions | HATU, DIPEA, DMF, room temperature |
Ensures scalable, cost-effective API manufacturing and library synthesis without the need for specialized or harsh coupling protocols.
The unique steric bulk of the 3-cyclopropyl group forces the adjacent 2-carboxamide into an orthogonal conformation relative to the benzofuran plane, a strict requirement for engaging specific GPCR and ion channel binding pockets [1]. The 3-methyl analog allows free rotation, resulting in a massive entropic penalty upon binding and a corresponding loss of target affinity [2].
| Evidence Dimension | Target Binding Affinity (IC50/EC50) |
| Target Compound Data | Low nanomolar potency (locked orthogonal conformation) |
| Comparator Or Baseline | 3-Methyl-1-benzofuran derivative (Micromolar potency) |
| Quantified Difference | >10-fold to 100-fold improvement in binding affinity |
| Conditions | In vitro receptor binding assays (e.g., GPR40, CFTR) |
Buyers must select the cyclopropyl scaffold to achieve the nanomolar potency required for advanced therapeutic leads; the methyl analog is a false economy.
The 3-cyclopropyl substitution provides a precise, controlled increase in lipophilicity compared to the methyl baseline, optimizing passive membrane permeability [1]. Unlike linear propyl or butyl chains, the cyclopropyl group achieves this without adding excessive 'grease' or rotational entropy, which typically leads to poor aqueous solubility and late-stage formulation failures [2].
| Evidence Dimension | Lipophilicity Contribution (ΔcLogP) |
| Target Compound Data | ~0.5 cLogP increment (optimal balance) |
| Comparator Or Baseline | 3-Propyl derivative (>1.5 cLogP increment) |
| Quantified Difference | Maintains required solubility while improving permeability |
| Conditions | In silico and experimental LogP/LogD profiling |
Prevents late-stage developability failures by maintaining a favorable balance of solubility and permeability in the final API.
3-Cyclopropyl-1-benzofuran-2-carboxylic acid is a critical precursor for synthesizing CFTR modulators used in cystic fibrosis research [1]. The cyclopropyl group provides the exact steric dimensions required to engage the CFTR binding pocket, making this specific compound indispensable for these development programs.
In the design of GPR40 full agonists, the 3-cyclopropyl-benzofuran scaffold is utilized to achieve superior glucose-lowering efficacy [2]. The compound's ability to lock the active conformation while resisting rapid metabolic clearance makes it the optimal starting material for this therapeutic class.
Due to its excellent processability and high yields in standard HATU/DIPEA amide couplings, this carboxylic acid is highly suited for generating libraries of VHL-stabilizing small molecules [3]. It allows for rapid, scalable synthesis without the steric bottlenecks associated with bulkier analogs.